molecular formula C14H4O6 B7909402 5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone

5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone

Cat. No.: B7909402
M. Wt: 268.18 g/mol
InChI Key: LTJFDOSUOSBWIP-UHFFFAOYSA-N
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Preparation Methods

5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone is typically prepared by the oxidation of pyrene. Common oxidants used in this process include chromic acid and chlorine . The unsaturated tetrachloride hydrolyzes to enols that tautomerize to the bis-dione, which can then be oxidized to the tetracarboxylic acid . Industrial production methods often involve similar oxidation processes, ensuring high purity and yield.

Chemical Reactions Analysis

5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone undergoes various chemical reactions, including:

Common reagents used in these reactions include chromic acid, chlorine, and various reducing agents. The major products formed from these reactions are typically derivatives of naphthalenetetracarboxylic acid and its anhydrides .

Mechanism of Action

The mechanism of action of 5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone involves its interaction with metals to create charge transfer complexes. This interaction is crucial for its role as an electron-transporting material in organic electronics . The compound’s naphthalene core and the anhydride groups facilitate these interactions, making it an effective component in various electronic devices .

Comparison with Similar Compounds

5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in organic electronics and other fields .

Properties

IUPAC Name

5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4O6/c15-11-5-1-2-6(12(16)19-11)10-8-4-3-7(9(5)10)13(17)20-14(8)18/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJFDOSUOSBWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C4=CC=C(C3=C1C(=O)OC2=O)C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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